molecular formula C10H17NO4S2 B7160411 N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide

N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide

Cat. No.: B7160411
M. Wt: 279.4 g/mol
InChI Key: RYDGAUVXRONMHS-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with sulfonamide and hydroxyethyl groups

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S2/c1-8-7-10(16-9(8)2)17(14,15)11(3-5-12)4-6-13/h7,12-13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDGAUVXRONMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N(CCO)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide typically involves the reaction of 4,5-dimethylthiophene-2-sulfonyl chloride with diethanolamine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is generally performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc-doped calcium oxide nanospheroids can be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide involves its ability to form stable complexes with metal ions. The hydroxyethyl groups and the sulfonamide moiety can coordinate with metal ions, stabilizing them and potentially altering their reactivity. This property is particularly useful in catalysis and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific coordination chemistry and electronic characteristics.

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